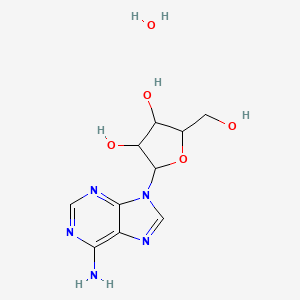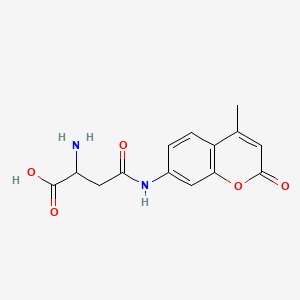
L-Aspartic acid beta-7-amido-4-methylcoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Asp(Amc)-OH typically involves the coupling of aspartic acid with 7-amino-4-methylcoumarin. The reaction is carried out under mild conditions using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of aspartic acid . The reaction is usually performed in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
While specific industrial production methods for H-Asp(Amc)-OH are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
H-Asp(Amc)-OH undergoes several types of chemical reactions, including:
Substitution: The amino group in the coumarin moiety can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides.
Major Products Formed
Hydrolysis: Aspartic acid and 7-amino-4-methylcoumarin.
Oxidation: Various oxidized derivatives of the coumarin moiety.
Substitution: Substituted coumarin derivatives.
Applications De Recherche Scientifique
H-Asp(Amc)-OH is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Biochemistry: Used as a substrate to study the activity of peptidase enzymes, particularly in the context of enzyme kinetics and inhibition.
Molecular Biology: Employed in assays to monitor proteolytic activity in various biological samples.
Medicine: Utilized in drug discovery and development to screen for potential inhibitors of peptidase enzymes.
Industry: Applied in the development of diagnostic assays and research tools for studying enzyme function.
Mécanisme D'action
The mechanism of action of H-Asp(Amc)-OH involves its role as a substrate for peptidase enzymes. When the enzyme cleaves the amide bond between aspartic acid and 7-amino-4-methylcoumarin, the fluorescent 7-amino-4-methylcoumarin is released. This fluorescence can be measured to determine the activity of the enzyme . The molecular targets are the active sites of peptidase enzymes, and the pathway involves the hydrolysis of the amide bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Glu(Amc)-OH: Similar to H-Asp(Amc)-OH but with glutamic acid instead of aspartic acid.
H-Ala(Amc)-OH: Contains alanine instead of aspartic acid.
H-Ser(Amc)-OH: Contains serine instead of aspartic acid.
Uniqueness
H-Asp(Amc)-OH is unique due to its specific use as a substrate for peptidase enzymes that recognize aspartic acid residues. Its fluorescent properties make it particularly valuable in biochemical assays where real-time monitoring of enzyme activity is required .
Propriétés
Formule moléculaire |
C14H14N2O5 |
|---|---|
Poids moléculaire |
290.27 g/mol |
Nom IUPAC |
2-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H14N2O5/c1-7-4-13(18)21-11-5-8(2-3-9(7)11)16-12(17)6-10(15)14(19)20/h2-5,10H,6,15H2,1H3,(H,16,17)(H,19,20) |
Clé InChI |
ARZPQBJTLVVDNP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Fmoc-S-[(acetylamino)methyl]-L-cysteine](/img/structure/B13399045.png)

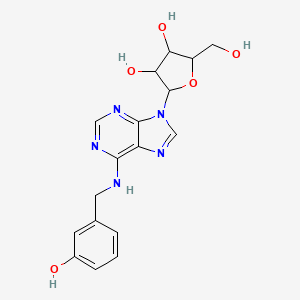
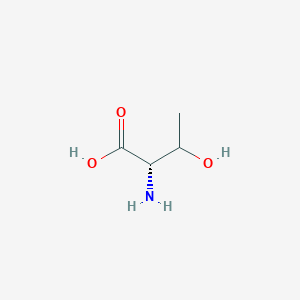
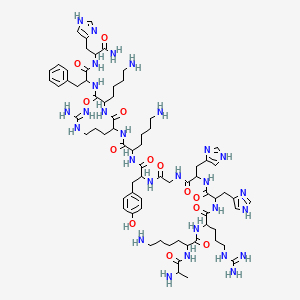
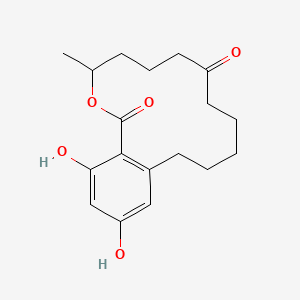
![[2-Azido-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate](/img/structure/B13399079.png)
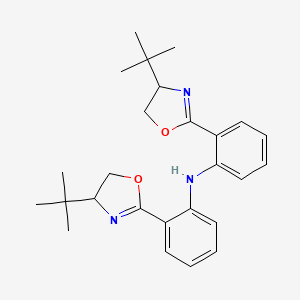

![1-(2,4-Dinitrophenyl)-N-[(phenylmethoxy)carbonyl]-L-histidine](/img/structure/B13399087.png)
![1-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid](/img/structure/B13399094.png)
![Azane;3-[5-(6-carboxylato-4-hydroxy-5-methoxy-3-sulfonatooxyoxan-2-yl)oxy-4-hydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-[6-methoxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxane-2-carboxylate](/img/structure/B13399106.png)
![trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B13399109.png)
